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molecular formula C10H11BrO2 B503158 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane CAS No. 39172-32-2

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane

Cat. No. B503158
M. Wt: 243.1g/mol
InChI Key: BMECYBCLXRLALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579469B2

Procedure details

A mixture of 3-bromoacetophenone (10 mL, 75.6 mmol), ethylene glycol (10.1 mL, 181 mmol), and p-toluenesulfonic acid hydrate in toluene (120 mL) was heated with azeotropic removal of water. After 4 hours, a second portion of ethylene glycol was added and the mixture heated at refluxed for 48 hours. The reaction was cooled to room temperature and washed with saturated aqueous sodium bicarbonate solution and brine, and dried over sodium sulfate. Removal of the volatiles in vacuo provided a residue that was purified by flash chromatography. Concentration of the product-rich fractions afforded 2-(3-bromophenyl)-2-methyl-[1,3]dioxolane as a clear oil. Yield: 2.44 g.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Br:10])[CH:5]=1)=[O:3].[CH2:11](O)[CH2:12][OH:13].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.O>C1(C)C=CC=CC=1>[Br:10][C:6]1[CH:5]=[C:4]([C:2]2([CH3:1])[O:13][CH2:12][CH2:11][O:3]2)[CH:9]=[CH:8][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C1=CC(=CC=C1)Br
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at refluxed for 48 hours
Duration
48 h
WASH
Type
WASH
Details
washed with saturated aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles in vacuo
CUSTOM
Type
CUSTOM
Details
provided a residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C1(OCCO1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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